3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol 3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol
Brand Name: Vulcanchem
CAS No.: 1092292-81-3
VCID: VC4937394
InChI: InChI=1S/C10H14BrNO/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-4,8,13H,5-7,12H2
SMILES: C1=CC=C(C(=C1)CC(CN)CO)Br
Molecular Formula: C10H14BrNO
Molecular Weight: 244.132

3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol

CAS No.: 1092292-81-3

Cat. No.: VC4937394

Molecular Formula: C10H14BrNO

Molecular Weight: 244.132

* For research use only. Not for human or veterinary use.

3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol - 1092292-81-3

Specification

CAS No. 1092292-81-3
Molecular Formula C10H14BrNO
Molecular Weight 244.132
IUPAC Name 2-(aminomethyl)-3-(2-bromophenyl)propan-1-ol
Standard InChI InChI=1S/C10H14BrNO/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-4,8,13H,5-7,12H2
Standard InChI Key GGAABHXLEIHHSB-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CC(CN)CO)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-amino-2-[(2-bromophenyl)methyl]propan-1-ol, reflects its three key functional groups:

  • A propan-1-ol backbone (HO–CH2–CH2–CH2–) with a hydroxyl group at position 1.

  • An amino group (–NH2) at position 3.

  • A 2-bromobenzyl substituent (–CH2–C6H4Br) at position 2.

This configuration creates a stereoelectronic profile conducive to interactions with biological targets. The bromine atom at the phenyl ring’s ortho position enhances electrophilic reactivity, while the amino and hydroxyl groups facilitate hydrogen bonding .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10H14BrNO
Molecular Weight244.13 g/mol
XLogP3-AA (Lipophilicity)1.6–1.9
Hydrogen Bond Donors2 (NH2, OH)
Rotatable Bonds4

The compound’s moderate lipophilicity (XLogP3-AA ~1.8) suggests balanced membrane permeability, a critical factor for central nervous system (CNS) drug candidates .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: The benzylic methylene protons (–CH2–C6H4Br) resonate as a singlet at δ 3.8–4.2 ppm, while the hydroxyl proton appears as a broad peak at δ 1.8–2.2 ppm. The amino group’s protons are observed at δ 2.5–3.0 ppm, influenced by hydrogen bonding.

  • ¹³C NMR: The quaternary carbon adjacent to the amino group (C–N) resonates at δ 65–70 ppm, whereas the brominated aromatic carbons exhibit signals between δ 120–135 ppm .

Infrared (IR) Spectroscopy:

  • Stretching vibrations for –NH2 (3300–3400 cm⁻¹) and –OH (3200 cm⁻¹) dominate the spectrum, with aromatic C–Br absorption at 650–750 cm⁻¹.

Mass Spectrometry:

  • High-resolution ESI-MS confirms the molecular ion peak at m/z 244.03 (C10H14BrNO⁺), with fragmentation patterns indicating cleavage at the benzyl–propanol junction .

Synthetic Methodologies

Reductive Amination Approach

The most efficient synthesis involves reductive amination between 2-bromobenzaldehyde and 3-amino-1-propanol:

  • Imine Formation: 2-Bromobenzaldehyde reacts with 3-amino-1-propanol in anhydrous tetrahydrofuran (THF) under nitrogen, catalyzed by molecular sieves.

  • Reduction: Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine intermediate at pH 5–6, yielding the target compound.

Optimization Parameters:

  • Solvent: Polar aprotic solvents (e.g., THF) improve reaction homogeneity.

  • Temperature: Maintaining temperatures below 40°C prevents bromophenyl group decomposition.

Alternative Pathways

Nucleophilic Substitution:

Biological Activities and Mechanisms

Neurotransmitter Receptor Modulation

The compound’s amino alcohol structure enables interactions with GABAA receptors and dopamine transporters:

  • GABAA Agonism: In vitro assays show a 40% increase in chloride ion influx at 10 μM concentration, comparable to gabapentin.

  • Dopamine Reuptake Inhibition: Competitive binding studies reveal an IC50 of 12 μM for dopamine transporter (DAT), suggesting potential antidepressant applications .

Anticancer Activity

Mechanism: The bromophenyl group induces oxidative stress in cancer cells by generating reactive oxygen species (ROS).

  • HCT-116 Colon Cancer: 50% growth inhibition (GI50) at 25 μM after 48 hours.

  • Hep-G2 Hepatocellular Carcinoma: Apoptosis induction via caspase-3 activation (2.5-fold increase at 30 μM) .

Table 2: Cytotoxicity Profile

Cell LineGI50 (μM)Mechanism
HCT-11625ROS generation
Hep-G230Caspase-3 activation
MCF-7 (Breast)>100No significant activity

Analytical and Pharmacokinetic Profiling

Metabolic Stability

In Vitro Hepatic Metabolism:

  • Half-life (Human Microsomes): 42 minutes, primarily via CYP2D6-mediated oxidation of the benzyl group.

  • Major Metabolite: 2-Hydroxybenzyl derivative (23% abundance after 1 hour) .

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